molecular formula C25H19N5O4 B11528867 N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide

N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide

Cat. No.: B11528867
M. Wt: 453.4 g/mol
InChI Key: WWPXVPOMBZFGAQ-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIMETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzotriazole moiety, a nitrophenyl group, and a furan carboxamide structure, making it a subject of study in organic chemistry and material science.

Properties

Molecular Formula

C25H19N5O4

Molecular Weight

453.4 g/mol

IUPAC Name

N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C25H19N5O4/c1-15-6-8-19(12-16(15)2)29-27-21-9-7-18(14-22(21)28-29)26-25(31)24-11-10-23(34-24)17-4-3-5-20(13-17)30(32)33/h3-14H,1-2H3,(H,26,31)

InChI Key

WWPXVPOMBZFGAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(3,4-DIMETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzotriazole Intermediate: The benzotriazole moiety can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Attachment of Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Formation of Furan Carboxamide:

    Final Coupling: The final step involves coupling the benzotriazole intermediate with the furan carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent reaction controls.

Chemical Reactions Analysis

N-[2-(3,4-DIMETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, alcohols).

Scientific Research Applications

N-[2-(3,4-DIMETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIMETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzotriazole moiety can act as a chelating agent, binding to metal ions and affecting enzymatic activity. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The furan carboxamide structure may interact with proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to N-[2-(3,4-DIMETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE include:

    N-(3,4-Dimethylphenyl)furan-2-carboxamide: Lacks the benzotriazole and nitrophenyl groups, making it less versatile in applications.

    N-(3,4-Dimethylphenyl)-2-methylfuran-3-carboxamide: Similar structure but with different substitution patterns, affecting its reactivity and applications.

    N-(2,3-Dimethylphenyl)-β-alanine derivatives: These compounds have different core structures but share some functional groups, leading to varied biological activities.

The uniqueness of N-[2-(3,4-DIMETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties.

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